REACTION_SMILES
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[C:15](=[O:16])([O-:17])[O-:18].[CH3:21][C:22](=[O:23])[CH3:24].[Cl:1][CH2:2][C:3](=[O:4])[NH:5][c:6]1[c:7]([OH:14])[cH:8][c:9]([O:12][CH3:13])[cH:10][cH:11]1.[K+:19].[K+:20]>>[CH2:2]1[C:3](=[O:4])[NH:5][c:6]2[c:7]([cH:8][c:9]([O:12][CH3:13])[cH:10][cH:11]2)[O:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(NC(=O)CCl)c(O)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)OCC(=O)N2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |